Cozaar

Übersicht

Beschreibung

Cozaar, also known as Losartan, is an angiotensin II receptor blocker (ARB) used to treat high blood pressure in adults and children at least 6 years old . It is also used to decrease the risk of stroke in people who have high blood pressure and a heart condition called left ventricular hypertrophy . This compound is also used to treat kidney disease in people who have type 2 diabetes and high blood pressure .

Synthesis Analysis

Losartan is an orally active agent that undergoes substantial first-pass metabolism by cytochrome P450 enzymes . It is converted, in part, to an active carboxylic acid metabolite that is responsible for most of the angiotensin II receptor antagonism that follows losartan treatment .Molecular Structure Analysis

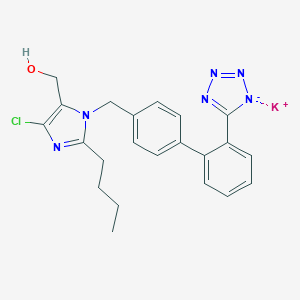

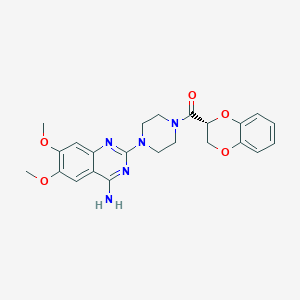

The molecular formula of Losartan potassium is C22H22ClKN6O . It is a white to off-white free-flowing crystalline powder with a molecular weight of 461.01 .Chemical Reactions Analysis

Losartan undergoes substantial first-pass metabolism by cytochrome P450 enzymes . Oxidation of the 5-hydroxymethyl group on the imidazole ring results in the active metabolite of losartan .Physical And Chemical Properties Analysis

Losartan potassium is a white to off-white free-flowing crystalline powder with a molecular weight of 461.01 . It is freely soluble in water, soluble in alcohols, and slightly soluble in common organic solvents, such as acetonitrile and methyl ethyl ketone .Wissenschaftliche Forschungsanwendungen

Harnsäureausscheidung

Losartan hat im Vergleich zu anderen Angiotensin-II-Rezeptorblockern (ARBs) eine einzigartige Wirkung, da es die proximale tubuläre Reabsorption von Harnsäure reduziert, was zu einer erhöhten Harnsäureausscheidung führt .

Herz-Kreislauf-Erkrankungen

Es wird häufig bei Herz-Kreislauf-Erkrankungen wie Bluthochdruck eingesetzt und wurde auf seine molekularen Wechselwirkungen mit Hilfe von Ab-initio- und Dichtefunktionaltheorie-Methoden untersucht .

Entzündungsmarker bei COVID-19

In einer Studie wurden die Auswirkungen von Losartan auf Entzündungsmarker und das S/F-Verhältnis bei Patienten mit COVID-19 untersucht, wobei Veränderungen ab Beginn der Losartaneinnahme gemessen wurden .

HirnAtrophie bei Alzheimer-Krankheit

In der Forschung wurde die Sicherheit und Wirksamkeit von Losartan zur Reduzierung der Hirnatrophie bei Personen mit leichter bis mittelschwerer Alzheimer-Krankheit untersucht .

Herzinsuffizienz

Losartan hat bei Patienten mit Herzinsuffizienz deutliche hämodynamische Vorteile gezeigt und wird gut vertragen, wobei eine geringe Inzidenz von unerwünschten Ereignissen im Zusammenhang mit einer beeinträchtigten Nierenfunktion auftritt .

Intraokulare fibrotische Erkrankungen

Topisches Losartan könnte bei der Behandlung von intraokularen fibrotischen Erkrankungen wirksam sein, wobei Dosierungsempfehlungen und Vorsichtsmaßnahmen für klinische Studien im Detail beschrieben sind .

Marfan-Syndrom

Langfristige klinische Ergebnisse der Losartaneinnahme bei Patienten mit Marfan-Syndrom wurden dokumentiert und zeigen seine potenziellen Vorteile .

Emphysem-Progression bei COPD

Die Losartan Effects on Emphysema Progression (LEEP)-Studie testete die Hypothese, dass Losartan das Fortschreiten von Emphysem bei Patienten mit chronisch obstruktiver Lungenerkrankung (COPD) verlangsamt .

Wirkmechanismus

Target of Action

Cozaar, also known as Losartan, primarily targets the angiotensin II receptor . This receptor plays a crucial role in the renin-angiotensin system, which is a significant regulator of blood pressure .

Mode of Action

Losartan is an angiotensin II receptor blocker (ARB) . It works by blocking the action of angiotensin II , a natural substance that tightens blood vessels . By blocking the binding of angiotensin II to the AT1 receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Pharmacokinetics

Losartan has a bioavailability of 25–35% . It is primarily bound to albumin in the blood and is metabolized in the liver by CYP2C9 and CYP3A4 enzymes . The elimination half-life of Losartan is about 1.5–2 hours, and it is excreted via the kidneys (13–25%) and bile duct (50–60%) . The pharmacokinetics of Losartan and its active metabolite are linear with oral doses up to 200 mg .

Result of Action

The primary result of Losartan’s action is the lowering of blood pressure . By blocking the action of angiotensin II, Losartan allows blood vessels to relax and widen, which reduces blood pressure and allows the heart to pump more efficiently . This reduction in blood pressure can lower the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions .

Action Environment

The action of Losartan can be influenced by various environmental factors. For instance, patients with hepatic insufficiency have about 50% lower total plasma clearance of Losartan and about 2-times higher oral bioavailability . Additionally, the antihypertensive effect of Losartan may diminish towards the end of the dosing interval .

Safety and Hazards

Cozaar should not be used during pregnancy as it can cause injury or death to the unborn baby . It should also not be used in combination with any medication that contains aliskiren (a blood pressure medicine) if the patient has diabetes or kidney disease . In rare cases, this compound can cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure .

Zukünftige Richtungen

As of now, Cozaar is primarily used for the treatment of high blood pressure, reduction of stroke risk in patients with hypertension and left ventricular hypertrophy, and treatment of kidney disease in type 2 diabetes patients . Future research may explore additional uses and potential improvements in the formulation or administration of the drug.

Eigenschaften

IUPAC Name |

potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCMYAYHXIHQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClKN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114798-26-4 (Parent) | |

| Record name | Losartan potassium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044209 | |

| Record name | Losartan potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124750-99-8 | |

| Record name | Losartan potassium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losartan potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Losartan potassium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOSARTAN POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ST302B24A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

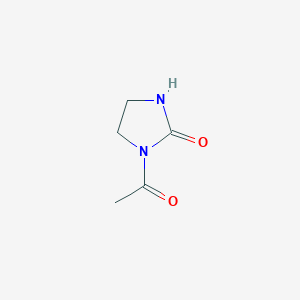

![1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B193066.png)

![(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate](/img/structure/B193075.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid](/img/structure/B193086.png)